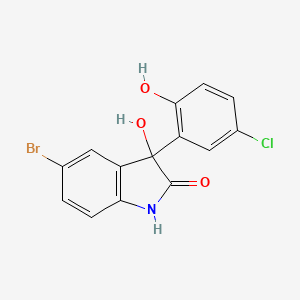
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde and 5-bromoindole.
Condensation Reaction: The first step involves a condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 5-bromoindole in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the indole core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or fully reduced compounds.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and materials.
作用机制
The mechanism of action of 5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen and hydroxyl groups allows for specific interactions with the active sites of these targets, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms along with hydroxyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
属性
分子式 |
C14H9BrClNO3 |
|---|---|
分子量 |
354.58 g/mol |
IUPAC 名称 |
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C14H9BrClNO3/c15-7-1-3-11-9(5-7)14(20,13(19)17-11)10-6-8(16)2-4-12(10)18/h1-6,18,20H,(H,17,19) |
InChI 键 |
RZXHFTMOOBXYGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2(C3=C(C=CC(=C3)Br)NC2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazol-3-amine, 4-[(4-chlorophenyl)azo]-](/img/structure/B11486445.png)
![Ethyl 2-{[(4-fluoro-1-naphthyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11486452.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11486454.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486457.png)
![methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-N-1,3-thiazol-2-ylalaninate](/img/structure/B11486462.png)
![N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide](/img/structure/B11486477.png)
![9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11486481.png)
![N-(2-{[(2-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486485.png)
![1-methyl-3'-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11486497.png)
![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11486499.png)
![N-(3-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486502.png)

![2-Methyl-3-[(quinolin-8-ylsulfanyl)methyl]quinoxaline](/img/structure/B11486533.png)
![N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11486537.png)
